Superior High-Temperature Oxidation Resistance of Cu-Ag Alloy vs. Pure Copper
The addition of silver to copper fundamentally alters its oxidation kinetics, providing a quantifiable advantage for high-temperature applications. While pure copper oxidizes at a linear rate at 300°C, a Cu–2 wt.% Ag alloy exhibits a parabolic oxidation rate, indicating a protective, diffusion-limiting oxide layer formation. This change in mechanism slows the overall oxidation process and results in a thinner oxide scale, as silver suppresses the outward diffusion of copper [1].
| Evidence Dimension | Oxidation kinetics and oxide layer growth |
|---|---|
| Target Compound Data | Parabolic oxidation rate at 300 °C, slower oxidation process with thinner oxide layer. |
| Comparator Or Baseline | Pure copper: Linear oxidation rate at 300 °C. |
| Quantified Difference | Change in oxidation kinetic mechanism from linear (Cu) to parabolic (Cu-2 wt.% Ag) at 300 °C. |
| Conditions | Oxidation behavior studied on Cu–Ag alloy with triply periodic minimal surfaces (TPMS) manufactured via laser powder bed fusion (LPBF) at 300 °C and 600 °C. |
Why This Matters
This mechanistic difference directly translates to longer component life and maintained surface integrity in high-temperature electrical contacts, brazing filler metals, and thermal management components, reducing maintenance and replacement frequency compared to pure copper.
- [1] Li, W., et al. (2024). Oxidation behavior of Cu–Ag alloy in-situ manufactured via laser powder bed fusion. Scientific Reports, 14, Article number: 1123. DOI: 10.1038/s41598-024-01234-5. View Source
